molecular formula C11H11FO3 B14205701 3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate CAS No. 918309-62-3

3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate

Cat. No.: B14205701
CAS No.: 918309-62-3
M. Wt: 210.20 g/mol
InChI Key: JBKJCKXJPGQELT-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate is a chemical compound characterized by the presence of a fluorophenyl group attached to a prop-2-en-1-yl chain, which is further linked to a methyl carbonate group

Preparation Methods

The synthesis of 3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate typically involves the reaction of 3-(2-Fluorophenyl)prop-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Scientific Research Applications

3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the prop-2-en-1-yl chain and methyl carbonate group can influence the compound’s solubility and stability. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar compounds to 3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate include:

    3-(2-Chlorophenyl)prop-2-en-1-yl methyl carbonate: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-Bromophenyl)prop-2-en-1-yl methyl carbonate: Contains a bromine atom instead of fluorine.

    3-(2-Methylphenyl)prop-2-en-1-yl methyl carbonate: Features a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties compared to its analogs.

Properties

CAS No.

918309-62-3

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

3-(2-fluorophenyl)prop-2-enyl methyl carbonate

InChI

InChI=1S/C11H11FO3/c1-14-11(13)15-8-4-6-9-5-2-3-7-10(9)12/h2-7H,8H2,1H3

InChI Key

JBKJCKXJPGQELT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC=CC1=CC=CC=C1F

Origin of Product

United States

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